VU0467154 is a synthetically derived, highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) subtype. [, , , , , , , , , , ] This compound plays a crucial role in scientific research as a pharmacological tool to investigate the function and therapeutic potential of the M4 receptor in various neurological and neuropsychiatric disorders. [, , , , , , , , , , ]
VU0467154 is a novel compound classified as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. This compound has garnered attention due to its potential therapeutic applications in treating cognitive deficits and behavioral disorders associated with muscarinic receptor dysfunction. The compound is designed to selectively enhance M4 receptor signaling, which may ameliorate various neuropsychiatric conditions.
VU0467154 was synthesized as part of a research initiative aimed at developing selective modulators for the M4 muscarinic acetylcholine receptor. It falls under the category of allosteric modulators, which interact with a receptor at a site distinct from the active site, thereby influencing the receptor's activity in response to its endogenous ligand, acetylcholine. The compound is structurally related to other known M4 modulators and has been evaluated for its pharmacological properties in various preclinical studies .
The synthesis of VU0467154 involves several key steps that leverage organic chemistry techniques. The compound is synthesized using a multi-step synthetic route that combines various chemical reactions including coupling reactions, cyclization, and functional group modifications. Detailed methodologies are typically outlined in research publications, where the synthetic scheme is illustrated alongside the specific reagents and conditions employed.
For instance, the synthesis begins with a thieno[2,3-c]pyridazine core, which is then modified through a series of reactions to introduce specific substituents that enhance its potency and selectivity for the M4 receptor . The exact conditions, such as temperature, solvents, and reaction times, are critical for optimizing yield and purity.
The molecular structure of VU0467154 can be described as follows:
The structure features a thieno[2,3-c]pyridazine backbone with various functional groups that contribute to its pharmacological activity. The presence of trifluoromethyl and sulfonyl groups enhances its binding affinity and selectivity for the M4 receptor .
VU0467154 undergoes specific chemical reactions during its synthesis that are crucial for forming its active structure. Key reactions include:
These reactions are optimized through careful control of reaction conditions such as temperature, pH, and concentration of reactants .
The mechanism of action of VU0467154 involves modulation of the M4 muscarinic acetylcholine receptor signaling pathway. As a positive allosteric modulator, VU0467154 binds to an allosteric site on the M4 receptor, enhancing the receptor's response to acetylcholine without directly activating it.
VU0467154 exhibits several notable physical and chemical properties:
VU0467154 has potential applications in various scientific fields:
VU0467154 is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) subtype. It potentiates endogenous acetylcholine (ACh) responses without intrinsic agonist activity, exhibiting marked species-dependent pharmacology. In recombinant cell systems, VU0467154 enhances ACh-induced calcium mobilization with pEC50 values of 7.75 (EC50 = 17.8 nM) in rat receptors, 6.2 (EC50 = 631 nM) in human receptors, and 6.0 (EC50 = 1,000 nM) in cynomolgus monkey receptors [1] [8]. This differential activity reflects evolutionary divergence in the allosteric binding pocket. VU0467154 shows >100-fold selectivity for M4 over other mAChR subtypes (M1, M2, M3, M5) in both rat and human models, confirming its utility as a targeted pharmacological tool [1] [4].
Table 1: Pharmacological Profile of VU0467154 Across Species
Species | pEC50 | EC50 (nM) | Assay System |
---|---|---|---|
Rat | 7.75 | 17.8 | CHO cells expressing rat M4 |
Human | 6.2 | 631 | CHO cells expressing human M4 |
Cynomolgus | 6.0 | 1,000 | CHO cells expressing cyno M4 |
VU0467154 (chemical name: 5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide) has a molecular weight of 444.45 g/mol and the empirical formula C₁₇H₁₅F₃N₄O₃S₂ [1] [5]. Its structure features a thieno[2,3-c]pyridazine core linked to a 4-(trifluoromethylsulfonyl)benzyl group via a carboxamide bridge [7]. Key physicochemical properties include:
The compound’s species selectivity is attributed to subtle differences in the M4 receptor’s allosteric binding pocket. Cryo-EM structures reveal that VU0467154 binds within a cavity formed by transmembrane helices 2, 3, 6, and 7, with specific interactions involving residues Tyr113, Trp384, and Tyr389 that differ between rodent and primate receptors [4].
Table 2: Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1451993-15-9 |
Molecular Formula | C₁₇H₁₅F₃N₄O₃S₂ |
SMILES Notation | O=C(C1=C(N)C2=C(C)C(C)=NN=C2S1)NCC3=CC=C(S(=O)(C(F)(F)F)=O)C=C3 |
Solubility | Soluble in DMSO (>10 mM) |
Lipinski's Rule Compliance | 0 violations |
The discovery of VU0467154 emerged from challenges in optimizing early M4 PAM scaffolds like the acetylene-bearing LY2033298. Initial compounds exhibited limited central penetration, species-specific efficacy, or insufficient selectivity [2] [4]. Through iterative parallel synthesis, researchers developed a 5-amino-thieno[2,3-c]pyridazine series, addressing:
VU0467154 represented a breakthrough with its >100-fold functional selectivity for M4 over other mAChRs and improved pharmacokinetic properties suitable for in vivo studies. This contrasted with earlier PAMs that showed limited utility in primate models due to reduced cooperativity with ACh at human receptors [4] [6]. The compound’s development highlighted challenges unique to allosteric modulators, including probe dependence (variable potentiation based on agonist identity) and steep structure-activity relationships [4].
M4 receptors are densely expressed in dopamine-rich brain regions (striatum, nucleus accumbens) where they modulate:
This neuroanatomical distribution underpins therapeutic effects in preclinical models:
Mechanistically, M4 PAMs restore NMDA receptor hypofunction via:
The absence of tolerance to cognitive or antipsychotic effects after repeated VU0467154 dosing supports sustained engagement of these pathways [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7